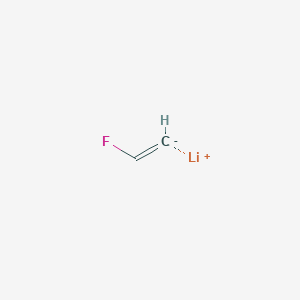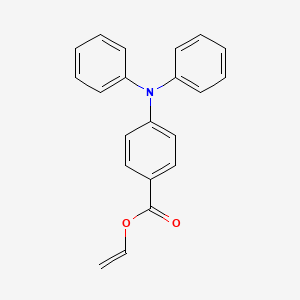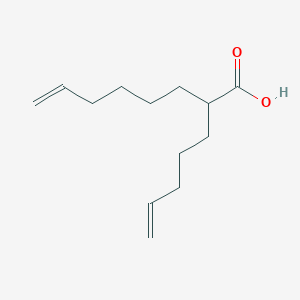
7-Octenoic acid, 2-(4-pentenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octenoic acid, 2-(4-pentenyl)- typically involves the reaction of 5-Hexen-1-ol with acetyl chloride . This reaction proceeds under controlled conditions to ensure the formation of the desired product. The process involves the use of various reagents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 7-Octenoic acid, 2-(4-pentenyl)- with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Octenoic acid, 2-(4-pentenyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various halogenating agents
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated compounds
Wissenschaftliche Forschungsanwendungen
7-Octenoic acid, 2-(4-pentenyl)- finds applications in various fields of scientific research:
Wirkmechanismus
The mechanism of action of 7-Octenoic acid, 2-(4-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets involved in its action are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
7-Octenoic acid: A medium-chain fatty acid with a similar structure but lacking the pentenyl group.
Heptanoic acid: Another medium-chain fatty acid with a shorter carbon chain.
Uniqueness: 7-Octenoic acid, 2-(4-pentenyl)- is unique due to the presence of both an octenoic acid chain and a pentenyl group, which imparts distinct chemical and physical properties . This dual functionality makes it a valuable compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
824431-34-7 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
2-pent-4-enyloct-7-enoic acid |
InChI |
InChI=1S/C13H22O2/c1-3-5-7-9-11-12(13(14)15)10-8-6-4-2/h3-4,12H,1-2,5-11H2,(H,14,15) |
InChI-Schlüssel |
HROGFBBDGVAHCY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCC(CCCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)
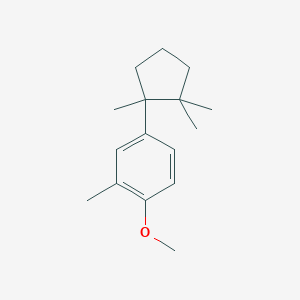

![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)
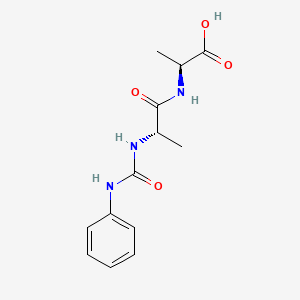

![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)

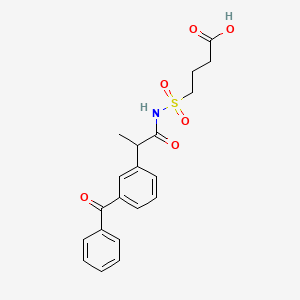
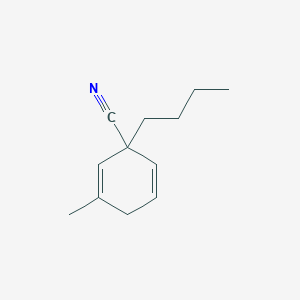
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
